2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine
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Overview
Description
2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine is a compound that features a thiophene ring and an oxadiazole ring, connected via an ethanamine chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both thiophene and oxadiazole rings endows the molecule with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring, which can then be further functionalized to introduce the thiophene group.
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions (MCRs) due to their high efficiency and atom economy. For instance, an Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process can be employed . This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The ethanamine chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of 2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding or other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-Thiophenemethylamine: Shares the thiophene ring but lacks the oxadiazole moiety.
2-(1,2,4-Oxadiazol-5-yl)aniline: Contains the oxadiazole ring but differs in the substituent groups.
Uniqueness: 2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine is unique due to the combination of the thiophene and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-4-3-9-11-8(12-13-9)6-7-2-1-5-14-7/h1-2,5H,3-4,6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJLZRUGFJIVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NOC(=N2)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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